![molecular formula C14H8ClF3O3 B6404035 3-(2-Chloro-5-hydroxyphenyl)-5-trifluoromethylbenzoic acid CAS No. 1261988-20-8](/img/structure/B6404035.png)
3-(2-Chloro-5-hydroxyphenyl)-5-trifluoromethylbenzoic acid
Overview
Description
3-(2-Chloro-5-hydroxyphenyl)-5-trifluoromethylbenzoic acid is an organic compound characterized by the presence of both chloro and trifluoromethyl groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-5-hydroxyphenyl)-5-trifluoromethylbenzoic acid typically involves multi-step organic reactions. One common approach starts with the halogenation of a suitable phenol derivative to introduce the chloro and trifluoromethyl groups. This is followed by a series of reactions to form the benzoic acid structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but with optimized conditions for scalability. This includes the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-5-hydroxyphenyl)-5-trifluoromethylbenzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Replacement of the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
3-(2-Chloro-5-hydroxyphenyl)-5-trifluoromethylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-5-hydroxyphenyl)-5-trifluoromethylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoromethyl groups can enhance binding affinity and selectivity, while the benzoic acid moiety can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-hydroxybenzoic acid
- 3-Trifluoromethylbenzoic acid
- 5-Chloro-2-hydroxybenzoic acid
Uniqueness
3-(2-Chloro-5-hydroxyphenyl)-5-trifluoromethylbenzoic acid is unique due to the simultaneous presence of chloro and trifluoromethyl groups, which impart distinct chemical and biological properties. This combination can enhance the compound’s reactivity, stability, and potential for specific interactions with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
3-(2-chloro-5-hydroxyphenyl)-5-(trifluoromethyl)benzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O3/c15-12-2-1-10(19)6-11(12)7-3-8(13(20)21)5-9(4-7)14(16,17)18/h1-6,19H,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUATUDHGHNAANM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690496 | |
Record name | 2'-Chloro-5'-hydroxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261988-20-8 | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 2′-chloro-5′-hydroxy-5-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261988-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Chloro-5'-hydroxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.